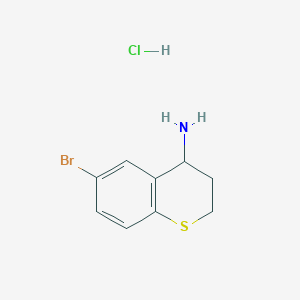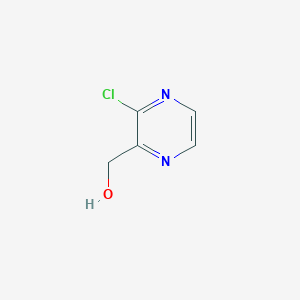
(3-Chloropyrazin-2-yl)methanol
Übersicht
Beschreibung
“(3-Chloropyrazin-2-yl)methanol” is a useful reagent for the preparation of indazolylquinazolinones as inhibitors of human immunodeficiency virus replication .
Synthesis Analysis
The synthesis of “this compound” involves aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines .Molecular Structure Analysis
The molecular formula of “this compound” is C5H5ClN2O . The InChI code is 1S/C5H5ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 . The molecular weight is 144.56 g/mol .Chemical Reactions Analysis
“this compound” is involved in the reaction conditions of 2-chloro-3-cyanopyrazine with hydrogen and acetic acid in water at 20 under 3000.3 Torr .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 144.56 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 144.0090405 g/mol . The topological polar surface area is 46 Ų . The heavy atom count is 9 .Wissenschaftliche Forschungsanwendungen
Anticancer Drug Design
(3-Chloropyrazin-2-yl)methanol: wurde bei der Synthese von Pyrazin-basierten Verbindungen mit potenziellen Antikrebswirkungen eingesetzt. Diese Verbindungen zielen auf den Protein-Tyrosin-Phosphatase (PTP)-Signalweg, der für die Zellproliferation und den Metabolismus von entscheidender Bedeutung ist. Insbesondere das SHP2-Protein, ein Mitglied der PTP-Familie, ist eng mit Krebs verbunden. Durch die Hemmung von SHP2 können diese Verbindungen als zytotoxische Wirkstoffe gegen Krebszellen wirken .
Allosterische Inhibitoren für SHP2
Die Verbindung war an der Entwicklung von allosterischen Inhibitoren wie SHP099 beteiligt. Diese Inhibitoren wurden so konzipiert, dass sie selektiv an die allosterische Stelle von SHP2 binden und so dessen Aktivität modulieren. Insbesondere SHP099 hat eine hohe Potenz und Selektivität gezeigt, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .
Strukturbasierte Wirkstoffforschung
Im Bereich der strukturbasierten Wirkstoffforschung spielt This compound eine Rolle bei der Optimierung bekannter Inhibitoren. Durch die Einführung spezifischer Linker oder funktioneller Gruppen können Forscher die Wechselwirkungen eines Medikaments mit seinem Ziel verbessern, was zur Entdeckung neuer Wasserstoffbrückenbindungen und einer verbesserten Wirksamkeit von Medikamenten führt .
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.04 according to iLOGP and -0.11 according to XLOGP3 . These properties could impact the compound’s bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Chloropyrazin-2-yl)methanol. For instance, the compound’s storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C . These conditions could potentially affect the compound’s stability and activity. Other factors, such as pH and the presence of other compounds, could also influence its action.
Eigenschaften
IUPAC Name |
(3-chloropyrazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTVRJQDIXLFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653998 | |
| Record name | (3-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-32-9 | |
| Record name | (3-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

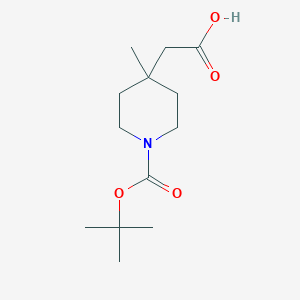
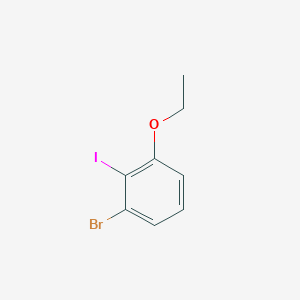
![5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519774.png)
![5-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1519775.png)
![Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1519776.png)

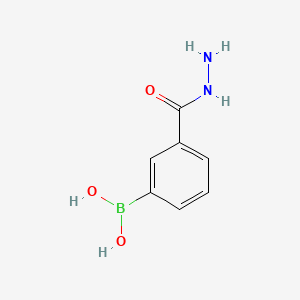

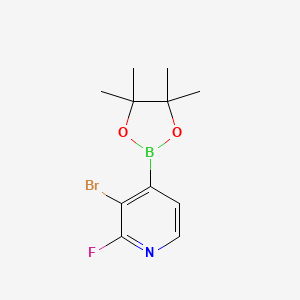
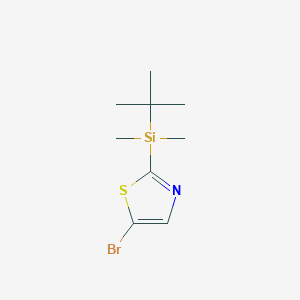
![2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1519789.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1519790.png)
